GSK9311

Catalog No.
S529519
CAS No.
M.F
C24H31N5O3
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK9311

Product Name

GSK9311

IUPAC Name

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide

Molecular Formula

C24H31N5O3

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1

InChI Key

WFXIHQFRQPGCCR-MRXNPFEDSA-N

SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC

Solubility

Soluble in DMSO, not in water

Synonyms

GSK9311; GSK-9311; GSK 9311.

Canonical SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC

Isomeric SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC

Description

The exact mass of the compound N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide is 437.2427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Target Binding

    Studies have been conducted to determine if GSK9311 can bind to specific proteins or enzymes within cells. This binding could potentially influence cellular signaling pathways. PubChem: )

  • Cellular Effects

    Research has explored the effects of GSK9311 on cell viability, proliferation, and differentiation. These studies investigate how GSK9311 might influence various cellular processes. Sigma-Aldrich:

GSK9311 is a chemical compound primarily recognized as a negative control inhibitor related to the bromodomain-containing protein BRPF1. Its full chemical designation is N-[2,3-Dihydro-1,3-dimethyl-6-[(4-methylphenyl)thio]pyridin-4-yl]-2-(4-methylphenyl)acetamide hydrochloride, with a molecular weight of 474 g/mol and a chemical formula of C24H31N5O3·HCl . GSK9311 serves as a reference compound in research involving bromodomain inhibitors, particularly in studies assessing the activity of its more potent counterpart, GSK6853.

GSK9311 is synthesized through nucleophilic aromatic substitution reactions. Specifically, it is formed using an SNAr (nucleophilic aromatic substitution) reaction, which involves the substitution of a leaving group on an aromatic ring by a nucleophile. This method is essential for constructing the complex structure of GSK9311, allowing for the introduction of various functional groups that contribute to its biological activity .

GSK9311 has been characterized as having minimal biological activity compared to its analog GSK6853. In experimental settings, it has been used as a control compound to evaluate the effects of bromodomain inhibition in various cellular contexts. Notably, studies have demonstrated that GSK9311 does not induce significant changes in cellular proliferation or gene expression profiles when tested in breast cancer cell lines, confirming its role as a negative control .

The synthesis of GSK9311 involves several key steps:

  • Preparation of Precursors: The initial step includes synthesizing the required aromatic and aliphatic precursors.
  • Nucleophilic Aromatic Substitution: The main synthetic route employs SNAr reactions to form the core structure.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .

GSK9311 is primarily utilized in research settings as a negative control for studies involving bromodomain inhibitors. Its role is crucial in validating experimental results obtained with more potent inhibitors like GSK6853. By providing a baseline for comparison, researchers can better assess the specific effects and mechanisms of action associated with active compounds targeting bromodomains in cancer therapy and other applications .

Interaction studies involving GSK9311 focus on its comparative inactivity against other bromodomain inhibitors. By using GSK9311 alongside active compounds such as GSK6853, researchers can elucidate the specific interactions and pathways affected by bromodomain inhibition. These studies often involve techniques like chromatin immunoprecipitation sequencing (ChIP-seq) to analyze binding affinities and downstream effects on gene expression .

GSK9311's uniqueness lies in its function as a negative control within the context of bromodomain research. Below are several similar compounds for comparison:

Compound NameDescriptionBiological Activity
GSK6853A potent inhibitor of BRPF1 bromodomainInduces significant changes in cell proliferation and gene expression
A-196A selective inhibitor of bromodomainsExhibits strong anti-cancer properties
PFI-4Another bromodomain inhibitorKnown for its efficacy against various cancer types
I-CBP112Inhibitor targeting CBP/p300 bromodomainsDemonstrates significant anti-tumor activity

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

437.24268987 g/mol

Monoisotopic Mass

437.24268987 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxidanylidene-benzimidazol-5-yl]-N-ethyl-2-methoxy-benzamide

Dates

Modify: 2023-08-15
GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain

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